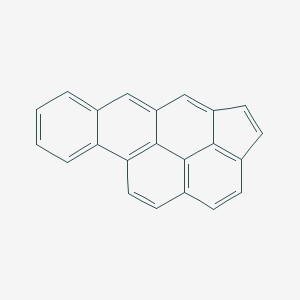

Dibenzo(k,mno)acephenanthrylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzo(k,mno)acephenanthrylene, also known as this compound, is a useful research compound. Its molecular formula is C22H12 and its molecular weight is 276.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

DBA serves as a model compound for studying the behavior of PAHs in various chemical reactions. Its reactivity can be explored through:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in reduced aromatic compounds.

- Substitution Reactions : Facilitating the introduction of various substituents.

Biology

In biological research, DBA has been investigated for its potential interactions with biological molecules. It demonstrates the capacity to intercalate into DNA, leading to mutations and genetic alterations, which are critical for understanding its carcinogenic potential.

Medicine

DBA's unique properties have led to exploration in pharmaceutical development . Its ability to generate reactive oxygen species (ROS) suggests potential therapeutic applications, although caution is warranted due to its associated genotoxicity.

Industry

In industrial applications, DBA is utilized as a precursor for synthesizing advanced materials and other complex organic compounds. Its stability and reactivity make it valuable in creating new materials with specific properties.

Carcinogenic Potential

Research indicates that DBA may possess carcinogenic properties. Notable studies involving SENCAR mice showed that DBA could induce skin papillomas when applied dermally alongside tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). In one study, out of 27 treated mice, three developed skin papillomas after treatment.

Genotoxicity Studies

Genotoxicity assays have shown mixed results regarding DBA's mutagenic activity. In Ames tests using Salmonella typhimurium TA98 and Escherichia coli WP2uvrA, DBA did not exhibit significant mutagenic activity under various conditions, suggesting that structural differences among PAHs influence biological activity.

Table 2: Summary of Biological Activities Related to DBA

| Study Type | Findings |

|---|---|

| Carcinogenicity | Induces skin papillomas in SENCAR mice |

| Genotoxicity | No significant mutagenic activity observed |

| Interaction with DNA | Intercalates into DNA, causing mutations |

Case Study: Carcinogenicity Assessment

In a significant case study involving SENCAR mice, DBA was administered dermally alongside TPA. The results indicated a higher incidence of skin tumors compared to control groups, suggesting that DBA may act as a tumor initiator or promoter under specific conditions. This aligns with findings from other studies indicating that PAHs can have complex roles in carcinogenesis based on their structural characteristics.

Analyse Des Réactions Chimiques

Thermolytic Formation from Precursors

Dibenzo(k,mno)acephenanthrylene (13 ) is generated as a byproduct during the pyrolysis of polycyclic precursors. For example:

-

Precursor : Chlorinated triphenylnaphthalene derivative 11 .

-

Conditions : Pyrolysis at 1120°C under reduced pressure (0.03 Torr).

-

Products :

This reaction demonstrates the compound’s formation via fragmentation and cyclization of larger PAHs under extreme thermal conditions.

Reaction Mechanisms and Byproduct Dynamics

The thermolysis of 11 proceeds through a complex pathway involving intermediate species such as fluoranthene (12 ), which dominates the product distribution. The relatively low yield of this compound (13 ) suggests competitive pathways favoring fluoranthene formation. Prolonged heating of related precursors (e.g., 7 ) increases yields of dibenzopentalenes but does not significantly affect 13 .

Comparative Reaction Yields

The table below summarizes key reactions yielding this compound:

| Starting Material | Reaction Conditions | Major Products (Yields) | Reference |

|---|---|---|---|

| 11 | 1120°C, 0.03 Torr | Fluoranthene (59%), 13 (13%) | |

| 16 | 550°C, 10⁻³ mmHg | Dibenzopentalene (48%) |

This compound is not a primary product in most pyrolytic systems, emphasizing its role as a minor byproduct.

Analytical and Spectral Data

This compound’s structural characterization relies on:

-

UV/Vis Spectroscopy : Absorption maxima in the 300–400 nm range, typical for extended PAHs.

-

Mass Spectrometry : Molecular ion peaks consistent with its molecular formula .

Gaps and Research Needs

Current literature lacks detailed studies on:

-

Functionalization reactions (e.g., electrophilic substitution).

-

Catalytic transformations or applications in material science.

-

Environmental degradation pathways.

Propriétés

Numéro CAS |

153043-81-3 |

|---|---|

Formule moléculaire |

C22H12 |

Poids moléculaire |

276.3 g/mol |

Nom IUPAC |

hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |

InChI |

InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |

Clé InChI |

ZQOKWDDQILAIHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |

Key on ui other cas no. |

153043-81-3 |

Synonymes |

CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.